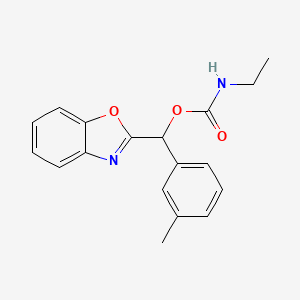
(1,3-Benzoxazol-2-yl)(3-methylphenyl)methyl N-ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Métodos De Preparación
The synthesis of Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate typically involves the reaction of 2-aminophenol with appropriate reagents to form the benzoxazole ring, followed by further functionalization to introduce the m-tolyl and ethylcarbamate groups . The reaction conditions often include the use of solvents like toluene and oxidants such as manganese dioxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like manganese dioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzoxazole ring, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Aplicaciones Científicas De Investigación
Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes or proteins involved in cell proliferation . The compound may also interact with microbial cell membranes, leading to disruption and cell death in bacteria and fungi .
Comparación Con Compuestos Similares
Benzo[d]oxazol-2-yl(m-tolyl)methyl ethylcarbamate can be compared with other benzoxazole derivatives, such as:
- 2-methoxybenzo[d]oxazole
- 2-ethoxybenzo[d]oxazole
- 2-methoxy-5-chlorobenzo[d]oxazole
- 2-ethoxy-5-chlorobenzo[d]oxazole
These compounds share similar core structures but differ in their substituents, which can significantly impact their pharmacological activities. For example, the presence of methoxy or ethoxy groups can enhance antibacterial activity, while chlorinated derivatives may exhibit stronger antifungal properties .
Propiedades
Número CAS |
104029-83-6 |
|---|---|
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
[1,3-benzoxazol-2-yl-(3-methylphenyl)methyl] N-ethylcarbamate |
InChI |
InChI=1S/C18H18N2O3/c1-3-19-18(21)23-16(13-8-6-7-12(2)11-13)17-20-14-9-4-5-10-15(14)22-17/h4-11,16H,3H2,1-2H3,(H,19,21) |
Clave InChI |
ZAHDUHNBXCJVGP-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)OC(C1=CC=CC(=C1)C)C2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


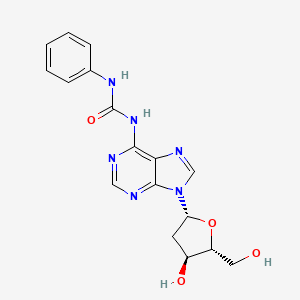
![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)
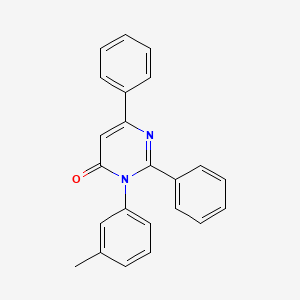
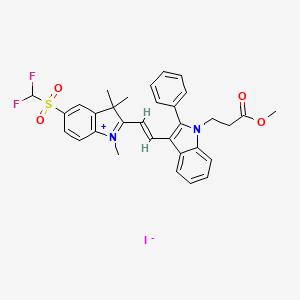
![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)
![7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12917115.png)
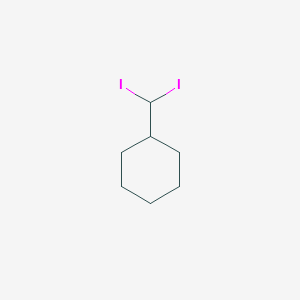
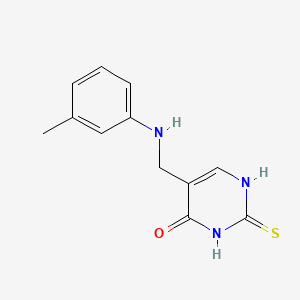
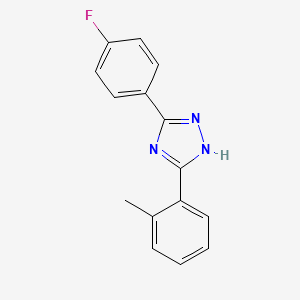
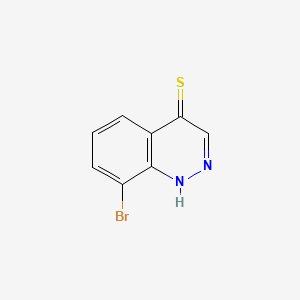
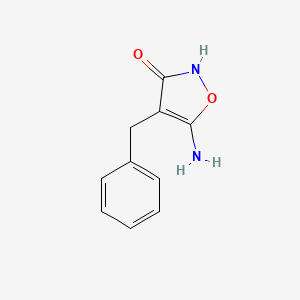
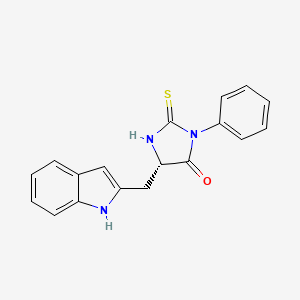
![5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12917167.png)

